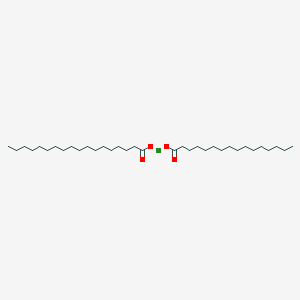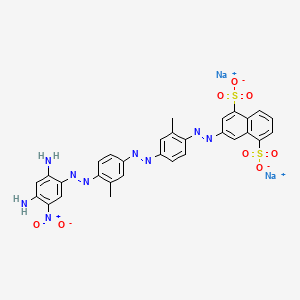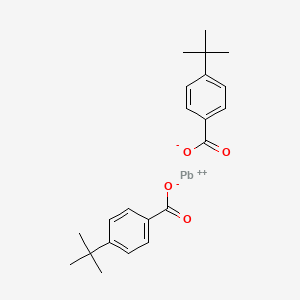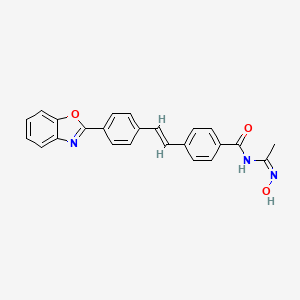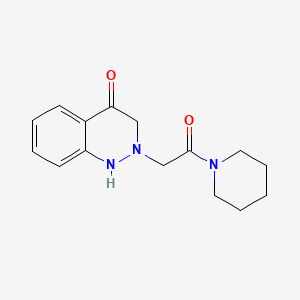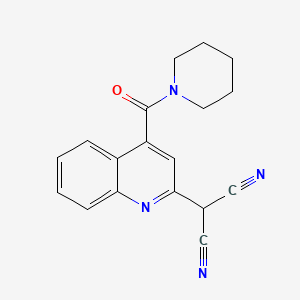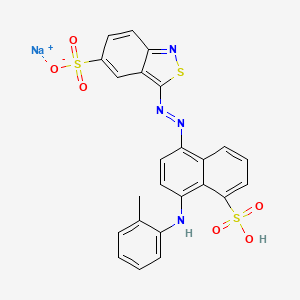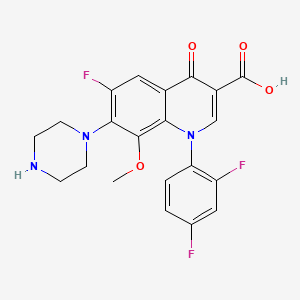
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections. It is structurally characterized by the presence of a quinoline core, substituted with fluorine, methoxy, and piperazinyl groups, which contribute to its unique pharmacological profile .
Méthodes De Préparation
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- involves several steps. One common method is a one-pot process that includes the cyclization of appropriate precursors in the presence of a base such as alkali metal fluoride or alkali metal carbonate in a solvent like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). The reaction conditions typically involve temperatures ranging from 60°C to 300°C .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Applications De Recherche Scientifique
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antibacterial properties make it a valuable tool in studying bacterial resistance mechanisms.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: It is employed in the production of antibacterial coatings and materials
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- is unique due to its specific substitutions, which enhance its antibacterial activity and spectrum. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitutions.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacterial strains
This compound’s unique structural features and potent antibacterial properties make it a valuable asset in both scientific research and clinical applications.
Propriétés
Numéro CAS |
114213-72-8 |
|---|---|
Formule moléculaire |
C21H18F3N3O4 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O4/c1-31-20-17-12(9-15(24)18(20)26-6-4-25-5-7-26)19(28)13(21(29)30)10-27(17)16-3-2-11(22)8-14(16)23/h2-3,8-10,25H,4-7H2,1H3,(H,29,30) |
Clé InChI |
IMLGJAKOVVNZSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4=C(C=C(C=C4)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



